(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid - 72002-54-1

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid

Catalog Number: EVT-249354
CAS Number: 72002-54-1
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: S002-333 is a novel antithrombotic agent, acting as a potent antagonist of the platelet receptor GPVI. It exists as a racemic mixture of two enantiomers: S004-1032 (R-form) and S007-1558 (S-form). Research has focused on its metabolism [, ], pharmacokinetic properties in rabbits [], and its interaction with specific cytochrome P450 isoforms [, ]. Interestingly, the racemic mixture exhibits greater GPVI antagonism compared to its individual enantiomers [].

S004-1032 (R-enantiomer of S002-333)

  • Compound Description: S004-1032 is the R-enantiomer of the racemic antithrombotic agent S002-333. Studies have revealed its metabolic profile and pharmacokinetic characteristics in comparison to the S-enantiomer (S007-1558) and the racemic mixture [, , ]. Notably, it displays a slightly higher bioavailability than the S-enantiomer in rabbit models [].

S007-1558 (S-enantiomer of S002-333)

  • Compound Description: S007-1558 is the S-enantiomer of the racemic antithrombotic compound S002-333. Its metabolic profile, pharmacokinetics, and relative bioavailability have been studied [, , ].
  • Compound Description: This compound serves as a key intermediate in synthesizing tadalafil, a selective phosphodiesterase type-5 inhibitor []. A chiral HPLC method was developed to simultaneously determine diastereoisomeric and enantiomeric impurities present in (1R, 3R)-Cpe.

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

  • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently undergoing clinical trials for treating advanced estrogen receptor (ER)-positive breast cancer []. Its development was aided by crystal structures of it bound to an ER construct, demonstrating its high oral bioavailability across preclinical species []. Further studies revealed that it exhibits complete substrate inhibition of cytochrome P450 2C8, potentially explaining its dose-nonlinear pharmacokinetics observed in clinical trials [].

1-(2′,3′,4′,9′-tetrahydrospiro[cyclohexane-1,1′-[1H]pyrido[3,4-b]indol]-2-yl)alkanones

  • Compound Description: These compounds were synthesized from the condensation of 1H-indole-3-ethanamines with 2-acylcycloalkanones, followed by acid-catalyzed ring closure []. These intermediates undergo base-catalyzed transformation to yield 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)-1-alkylcyclohexanols [].

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been elucidated [].

(3R)-1-(3,5-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate chloride

  • Compound Description: The crystal structure of this (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid derivative has been determined [].

Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Compound Description: The crystal structure of this (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid derivative has been elucidated [].

Methyl-1-(naphthalen-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been determined [].

Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction []. Preliminary biological tests indicate promising antitumor activity against HeLa cells in vitro [].

l-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol

  • Compound Description: This class of compounds are synthesized via a modified Bischler-Napieralski reaction using N-[2-(1H-indol-3-yl)ethyl]alkanamide []. They are intermediates in the synthesis of N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]- 1H-indol-3-yl]ethyl]acetamides [].

Acetylharmaline (2-acetyl-2,3,4,9-tetrahydro-7-methoxy-1-methylene-1H-pyrido[3,4-b]indole)

  • Compound Description: Acetylharmaline is a derivative of harmaline, a natural alkaloid. Acidic hydrolysis of acetylharmaline yields 3-(2-acetamidoethyl)-2-acetyl-6-methoxyindole, a product of ring C cleavage, rather than simple hydration of the exocyclic double bond [].
  • Compound Description: This compound and its esters were synthesized and evaluated for their ability to inhibit benzodiazepine binding to rat brain membranes [].

2-(Methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3)

  • Compound Description: DM3 is a synthetic tryptoline derivative synthesized as a potential antidiabetic agent []. It displayed significant antidiabetic activity in a streptozotocin-induced diabetic rat model [].

2-(Phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM4)

  • Compound Description: DM4 is a synthetic tryptoline derivative investigated as a potential antidiabetic agent [].

2-(p-Toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5)

  • Compound Description: DM5 is a synthetic tryptoline derivative synthesized and evaluated for its antidiabetic potential []. In the streptozotocin-induced diabetic rat model, DM5 displayed potent antidiabetic activity, surpassing the efficacy of DM3 and DM4 [].

1-Substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (1-R-THBC-3-COOH)

  • Compound Description: This class of compounds are tetrahydro-β-carbolines known to form N-nitroso derivatives, which are mutagenic and carcinogenic, in cooked and processed foods [].

Melpyrrole (1-(5-(hydroxymethyl)-1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxylic acid)

  • Compound Description: Melpyrrole is a novel pyrrolyl pyridoindole alkaloid identified in honey []. It exhibits antitussive activity comparable to dextromethorphan in guinea pig models []. Its mechanism of action is suggested to involve the nitric oxide (NO) signaling pathway, as its effects are reversed by NO synthase inhibitors [].

6-Methoxy-tetrahydro-β-carboline derivatives

  • Compound Description: Four novel 6-methoxy-tetrahydro-β-carboline derivatives were synthesized via Maillard reactions between 5-methoxytryptamine and various aldehydes []. These derivatives were characterized using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) [].

(1R,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)

  • Compound Description: Compound 9a is a β-carboline derivative demonstrating significant in vitro antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum with IC50 values < 1 μg/mL [, ]. It also shows promising in vivo activity against Plasmodium berghei, particularly when administered in combination with artesunate []. The combination therapy resulted in a 99.69% chemosuppression on day 5, a mean survival time of 25.8 ± 4.91 days, and complete parasite clearance []. Importantly, 9a displays minimal toxicity towards normal dermal fibroblasts (CC50 > 640 μg/mL) [].

(1R, 3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

  • Compound Description: This compound was identified as a constituent of the marine sponge Callyspongia species [].

(1S,3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide

  • Compound Description: This compound served as the lead compound for the development of a series of tetrahydro-β-carboline derivatives containing an acylhydrazone moiety, which demonstrated significant antiviral activity both in vitro and in vivo [].

(2′S,5′S)-Tetrahydropyrazino[1′,2′:1,6]-di{2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole}-1′,4′-dione (THPDTPI)

  • Compound Description: THPDTPI is a novel π–π stacking nano-intercalator designed by combining cyclohexane-1,4-dione, piperazine, and β-carboline building blocks []. It forms nanoparticles in various media, including ultrapure water, the solid state, and rat plasma []. THPDTPI exhibits significant anti-tumor activity in vivo against S180 tumors in mice at a minimal effective dose of 0.01 μmol kg−1 per day []. Additionally, it demonstrates anti-proliferative effects against S180 and HeLa cells in vitro []. Notably, THPDTPI shows minimal toxicity in mice even at high doses [].

Properties

CAS Number

72002-54-1

Product Name

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid

IUPAC Name

(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m1/s1

InChI Key

FSNCEEGOMTYXKY-SNVBAGLBSA-N

SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O

Synonyms

72002-54-1;D-1,2,3,4-tetrahydronorharman-3-carboxylicacid;D-1,2,3,4-tetrahydronorharmane-3-carboxylicacid;AC1LDTNQ;H-D-Tpi-OH;SCHEMBL7889282;CHEMBL1915148;STOCK1N-01941;CTK2H6923;ZINC37834;FSNCEEGOMTYXKY-SNVBAGLBSA-N;MolPort-002-508-848;AKOS015855911;MCULE-6297780312;AJ-08770;KB-49514;AB0049337;FT-0083643;Z3754;A-8091;1,2,3,4-Tetrahydro-beta-carboline-3beta-carboxylicacid;(3R)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylicacid;(3R)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylicacid;(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylicacid;(R)-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLICACID

Canonical SMILES

C1C([NH2+]CC2=C1C3=CC=CC=C3N2)C(=O)[O-]

Isomeric SMILES

C1[C@@H]([NH2+]CC2=C1C3=CC=CC=C3N2)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.